molecular formula C17H19N3O3 B2423636 N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1436243-03-6

N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2423636
CAS No.: 1436243-03-6
M. Wt: 313.357
InChI Key: UYRALXBILNGHOE-UHFFFAOYSA-N
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Description

N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is characterized by the presence of a cyano group, an oxolan ring, and a pyrrolidine ring, making it an interesting subject for study in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This method is versatile and economical, often involving stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyrrolidine-based molecules. Examples include:

Uniqueness

What sets N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to drug development .

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c18-9-15(12-6-7-23-11-12)19-17(22)13-8-16(21)20(10-13)14-4-2-1-3-5-14/h1-5,12-13,15H,6-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRALXBILNGHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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